molecular formula C14H8ClF4NO2 B4704825 N-(2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

N-(2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

Cat. No. B4704825
M. Wt: 333.66 g/mol
InChI Key: XMZOSOMPNBIYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide, also known as CP-376395, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a highly selective antagonist of the neurokinin-1 (NK1) receptor, which is involved in the regulation of pain, inflammation, and stress responses in the body. In

Mechanism of Action

N-(2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide exerts its pharmacological effects by selectively blocking the NK1 receptor, which is expressed in various tissues throughout the body, including the central nervous system, peripheral nervous system, and immune system. The NK1 receptor is involved in the regulation of pain, inflammation, and stress responses, and its activation has been linked to the development of various pathological conditions. By blocking the NK1 receptor, this compound can reduce pain and inflammation, as well as modulate stress responses in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. Studies have demonstrated that this compound can reduce pain and inflammation in animal models of various pathological conditions, including arthritis, neuropathic pain, and inflammatory bowel disease. This compound has also been shown to modulate stress responses in the body, which may have potential applications in the treatment of stress-related disorders.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has several advantages for use in scientific research. It is a highly selective antagonist of the NK1 receptor, which allows for precise targeting of this receptor in various tissues throughout the body. This compound has also been optimized for high yield and purity, making it suitable for use in various laboratory experiments.
However, there are also limitations to the use of this compound in scientific research. One limitation is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Additionally, this compound may have off-target effects on other receptors in the body, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide. One area of research is the development of more potent and selective NK1 antagonists, which could have improved therapeutic efficacy and reduced off-target effects. Another area of research is the investigation of the role of the NK1 receptor in various pathological conditions, including pain, inflammation, and stress-related disorders. Additionally, the use of this compound in combination with other therapeutic agents may have potential applications in the treatment of various diseases and conditions.

Scientific Research Applications

N-(2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Research has shown that this compound is a highly selective antagonist of the NK1 receptor, which is involved in the regulation of pain and inflammation in the body. Studies have also shown that this compound may have potential applications in the treatment of anxiety and depression, as well as in the management of stress-related disorders.

properties

IUPAC Name

N-(2-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF4NO2/c1-22-13-11(18)9(16)8(10(17)12(13)19)14(21)20-7-5-3-2-4-6(7)15/h2-5H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZOSOMPNBIYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=CC=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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